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Compound of Interest

Compound Name: (E)-(-)-Aspongopusamide B

Cat. No.: B13911657 Get Quote

Researchers, scientists, and drug development professionals often rely on nuclear magnetic

resonance (NMR) spectroscopy as a cornerstone technique for the determination of complex

molecular structures. This guide provides a framework for the structural elucidation of the

natural product (E)-(-)-Aspongopusamide B, outlining the requisite NMR data and

experimental protocols. However, a comprehensive search of publicly available scientific

literature and databases did not yield specific experimental NMR data for (E)-(-)-
Aspongopusamide B. Therefore, this document will present a generalized yet detailed

methodology that would be employed for such a structural determination.

The elucidation of a novel natural product like (E)-(-)-Aspongopusamide B is a meticulous

process that begins with the isolation and purification of the compound. Following this, a suite

of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece

together the molecular puzzle.

Core NMR Experiments for Structural Elucidation
A standard set of NMR experiments is essential to determine the constitution, connectivity, and

relative stereochemistry of a molecule like (E)-(-)-Aspongopusamide B.

¹H NMR (Proton NMR): This is the starting point for any structural elucidation. It provides

information on the number of different types of protons, their chemical environment (chemical

shift), their multiplicity (spin-spin coupling), and the number of neighboring protons.
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¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the

molecule and their chemical environment. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run in conjunction

to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to

each other, typically through two or three bonds. It is fundamental for establishing spin

systems and tracing out proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly

bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon

signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows

correlations between protons and carbons that are separated by two or three bonds. It is

crucial for connecting the molecular fragments identified from COSY data and for identifying

quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): These 2D experiments identify protons that are close in space,

regardless of whether they are bonded. This information is vital for determining the relative

stereochemistry and conformation of the molecule.

Hypothetical Data Presentation for (E)-(-)-
Aspongopusamide B
While the actual data is not available, the following tables illustrate how the quantitative NMR

data for (E)-(-)-Aspongopusamide B would be systematically organized for analysis and

publication.

Table 1: ¹H and ¹³C NMR Data for (E)-(-)-Aspongopusamide B (in a hypothetical solvent like

CDCl₃ or MeOD)
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Position δC (ppm)
δH (ppm,
multiplicity,
J in Hz)

Key HMBC
Correlation
s (H → C)

Key COSY
Correlation
s (H-H)

Key
NOESY/RO
ESY
Correlation
s (H-H)

1 e.g., 172.5 - H-2, H-3 - -

2 e.g., 55.1
e.g., 4.50 (t,

7.5)
C-1, C-3, C-4 H-3 H-4, H-5

3 e.g., 30.2 e.g., 2.10 (m)
C-1, C-2, C-

4, C-5
H-2, H-4 H-5

... ... ... ... ... ...

Note: The data presented here is purely illustrative and does not represent the actual chemical

shifts or correlations for (E)-(-)-Aspongopusamide B.

Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of scientific findings. A typical

"Experimental" section in a research article detailing the structural elucidation of (E)-(-)-
Aspongopusamide B would include the following information:

General Experimental Procedures: The source of the organism from which the compound was

isolated, the extraction and purification methods (e.g., chromatography techniques), and the

instrumentation used for analysis (e.g., make and model of the NMR spectrometer, mass

spectrometer).

NMR Spectroscopy: A sample of (E)-(-)-Aspongopusamide B (typically 1-5 mg) would be

dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃, MeOD, DMSO-d₆, or C₆D₆). All NMR

spectra would be recorded on a high-field NMR spectrometer (e.g., 500, 600, or 800 MHz) at a

specific temperature (e.g., 298 K). Chemical shifts would be referenced to the residual solvent

signal (e.g., CDCl₃: δH 7.26, δC 77.16).

¹H NMR: A standard pulse program would be used, with parameters such as the number of

scans, acquisition time, and relaxation delay specified.
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¹³C NMR: A proton-decoupled pulse sequence would be used. The number of scans would

be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): For each 2D experiment, specific

parameters would be detailed, including the number of increments in the indirect dimension,

the number of scans per increment, and key parameters like the mixing time for

NOESY/ROESY experiments and the long-range coupling constant for which the HMBC

experiment was optimized (e.g., 8 Hz).

Visualization of Structural Elucidation Workflow
The logical flow of a structural elucidation project can be visualized using a diagram. This helps

in understanding the relationship between different experiments and the overall strategy.
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Caption: Workflow for the structural elucidation of a natural product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b13911657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13911657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Depiction of Key NMR Correlations
Diagrams illustrating key 2D NMR correlations are instrumental in communicating the logic

behind the structural assignments.

COSY Correlations:

Caption: Key hypothetical ¹H-¹H COSY correlations.

HMBC Correlations:
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To cite this document: BenchChem. [Structural Elucidation of (E)-(-)-Aspongopusamide B by
NMR Spectroscopy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13911657#structural-elucidation-of-e-
aspongopusamide-b-using-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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